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molecular formula C10H9ClO3 B1309603 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 852851-89-9

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No. B1309603
M. Wt: 212.63 g/mol
InChI Key: PFMDPBFEHLDZOY-UHFFFAOYSA-N
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Patent
US08722896B2

Procedure details

A mixture of 3-chloro-4,5-dihydroxy benzaldehyde (4.15 g), of 1,3-dibromopropane (4.71 g, 0.92 eq.) and potassium carbonate (8.28 g, 2.5 eq.) in acetonitrile (160 ml) was heated to 60° C. overnight. The mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica (20% ethyl acetate in hexanes) to give the product as a white crystal. MS (m+1)=212.1
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step Two
Quantity
8.28 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:11])[C:9]=1[OH:10])[CH:5]=[O:6].Br[CH2:13][CH2:14][CH2:15]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[C:9]2[O:10][CH2:13][CH2:14][CH2:15][O:11][C:8]=2[CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1O)O
Step Two
Name
Quantity
4.71 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
8.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC2=C1OCCCO2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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